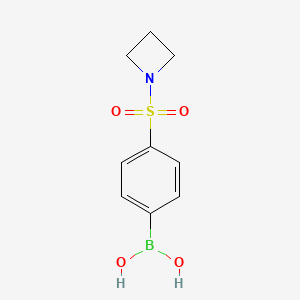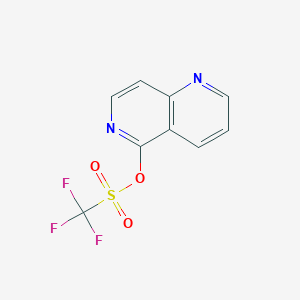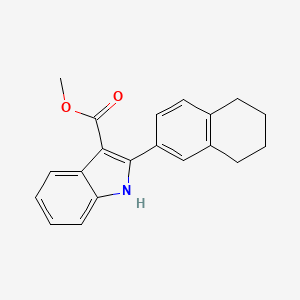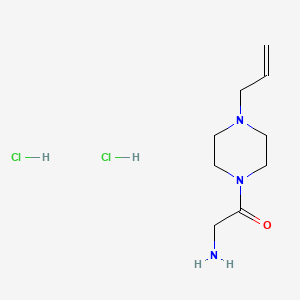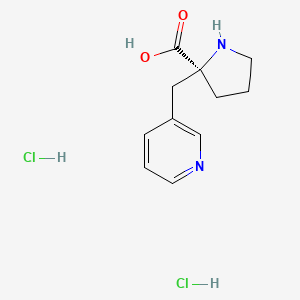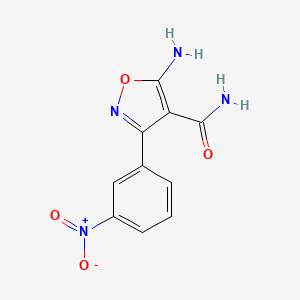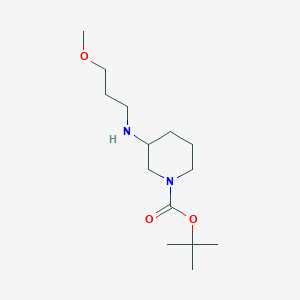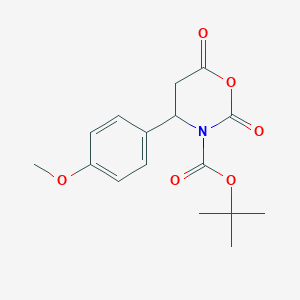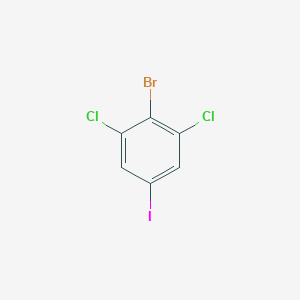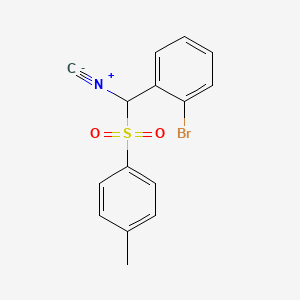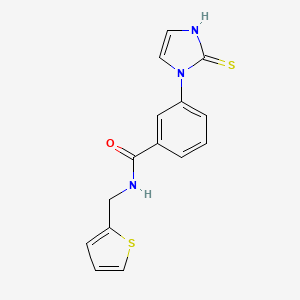![molecular formula C14H14ClN B1520746 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride CAS No. 32372-86-4](/img/structure/B1520746.png)
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride
Overview
Description
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is a heterocyclic compound with the molecular formula C14H13N·HCl. It is a derivative of dibenzoazepine and is known for its unique chemical structure, which consists of a seven-membered ring fused to two benzene rings. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. The process begins with the preparation of 2-(2-cyanophenyl)benzoic acid, which is then converted to its methyl ester. This ester undergoes reductive cyclization using hydrogen over Raney nickel to form 6,7-Dihydro-5H-dibenzo[c,e]azepin-7-one. The final step involves the reduction of the lactam to the desired azepine using lithium aluminium hydride in ether .
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azepine derivatives, and substituted benzene ring derivatives. These products can have varied applications depending on the functional groups introduced .
Scientific Research Applications
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound and its derivatives have been shown to exhibit sympatholytic activity by blocking α-adrenergic receptors. This action results in the inhibition of sympathetic nervous system responses, leading to potential therapeutic effects in conditions related to excessive sympathetic activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-11H-dibenzo[b,e]azepine: Another dibenzoazepine derivative with similar structural features.
10,11-Dihydro-5H-dibenzo[b,f]azepine: A compound with a similar core structure but different substitution patterns.
Uniqueness
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dihydro-5H-benzo[d][2]benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAMRLZIEKUCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


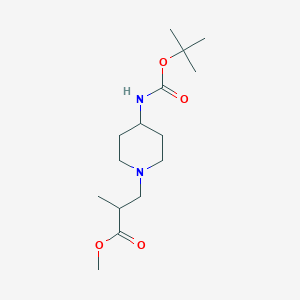
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
